molecular formula C15H12N6 B12829023 6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine

6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B12829023
M. Wt: 276.30 g/mol
InChI Key: WGFBRQRZEMWTLF-UHFFFAOYSA-N
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Description

6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine is a compound that combines the structural features of carbazole and triazine. Carbazole is a nitrogen-containing aromatic heterocyclic compound known for its excellent optoelectronic properties, while triazine is a nitrogen-rich heterocycle often used in various industrial applications. The combination of these two moieties results in a compound with unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 9H-carbazole with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the substitution of chlorine atoms in cyanuric chloride with the carbazole moiety. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to ensure consistent product quality and efficient use of resources .

Chemical Reactions Analysis

Types of Reactions

6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine is largely dependent on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, the compound’s anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells . The exact molecular pathways and targets can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine is unique due to the combination of carbazole and triazine moieties, which imparts distinct chemical and physical properties. This combination enhances its stability, optoelectronic properties, and potential for diverse applications compared to its individual components .

Properties

Molecular Formula

C15H12N6

Molecular Weight

276.30 g/mol

IUPAC Name

6-carbazol-9-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H12N6/c16-13-18-14(17)20-15(19-13)21-11-7-3-1-5-9(11)10-6-2-4-8-12(10)21/h1-8H,(H4,16,17,18,19,20)

InChI Key

WGFBRQRZEMWTLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC(=N4)N)N

Origin of Product

United States

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